molecular formula C8H8FNO3 B2388622 2-Amino-6-fluoro-4-methoxybenzoic acid CAS No. 1509199-36-3

2-Amino-6-fluoro-4-methoxybenzoic acid

Cat. No. B2388622
CAS RN: 1509199-36-3
M. Wt: 185.154
InChI Key: DOFLQHWWFBNTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-fluoro-4-methoxybenzoic acid, also known as 6-Fluoro-4-methoxyanthranilic acid (FMA), is a chemical compound with the molecular formula C8H8FNO3. It is a derivative of anthranilic acid, which is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. FMA has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of FMA is not fully understood. However, it has been proposed that FMA exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. FMA has been shown to inhibit the activation of NF-κB and the expression of its downstream target genes. FMA has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
FMA has been shown to modulate various biochemical and physiological processes. It has been reported to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. FMA has also been shown to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling and repair. FMA has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

FMA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. FMA has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a potential candidate for drug development. However, FMA also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. FMA also has poor oral bioavailability, which can limit its use in vivo.

Future Directions

FMA has several potential future directions. It can be used as a lead compound for the development of novel anti-inflammatory, anti-cancer, and anti-bacterial drugs. FMA can also be used as a tool compound for the study of NF-κB signaling and DNA replication and repair. Further studies are needed to elucidate the mechanism of action of FMA and its potential applications in various fields.

Synthesis Methods

FMA can be synthesized using various methods, including the reaction of 6-fluoro-4-methoxyaniline with chloroacetic acid, the reaction of 6-fluoro-4-methoxyaniline with chloroacetyl chloride, and the reaction of 6-fluoro-4-methoxyaniline with ethyl chloroformate. The most commonly used method is the reaction of 6-fluoro-4-methoxyaniline with chloroacetic acid, which yields FMA in good yield and purity.

Scientific Research Applications

FMA has been extensively studied for its potential applications in scientific research. It has been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. FMA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. FMA has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria.

properties

IUPAC Name

2-amino-6-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFLQHWWFBNTHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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